![molecular formula C18H20ClNO4S B2696109 (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035023-06-2](/img/structure/B2696109.png)
(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide
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Description
(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H20ClNO4S and its molecular weight is 381.87. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors explores the effectiveness of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This research demonstrates the potential of acrylamide derivatives, characterized by chemical and electrochemical methods, to act as mixed-type inhibitors, significantly reducing the value of the double-layer capacitance when introduced to copper surfaces. Theoretical computations using density functional theory (DFT) and Monte Carlo simulations (MC) support the experimental findings, indicating a promising application in the field of corrosion prevention (Ahmed Abu-Rayyan et al., 2022).
Crystallization and Structural Analysis
Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid discusses the synthesis, separation, and structural characterization of E and Z isomers of a specific acrylamide derivative. The meticulous process of separating these isomers and analyzing their crystal structures using X-ray diffraction provides valuable insights into the molecular structure and potential applications of these compounds in material science and chemistry (Bala Chandra Chenna et al., 2008).
Thermoresponsive Polymers
Aqueous Solution Properties of the Acid-Labile Thermoresponsive Poly(meth)acrylamides with Pendent Cyclic Orthoester Groups investigates poly(meth)acrylamide derivatives for their thermosensitive and hydrolysis behaviors in aqueous solutions. This study highlights the potential of acrylamide derivatives in creating smart materials capable of responding to temperature changes, which could be applied in drug delivery systems and biotechnology (F. Du et al., 2010).
Polymerization Techniques
Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide showcases the development of controlled polymerization techniques for acrylamide derivatives, offering a pathway to synthesize polymers with precise molecular weight control. This research could have significant implications for the pharmaceutical industry, particularly in the development of polymer-based drug delivery systems (A. Convertine et al., 2004).
Herbicidal Activity
Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates explores the herbicidal properties of certain acrylamide derivatives, presenting an innovative approach to developing new classes of herbicides. This research indicates the potential agricultural applications of acrylamide derivatives in managing weed growth efficiently (Qingmin Wang et al., 2004).
properties
IUPAC Name |
(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-22-13-6-4-12(10-14(13)23-2)5-9-18(21)20-11-15(24-3)16-7-8-17(19)25-16/h4-10,15H,11H2,1-3H3,(H,20,21)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTMYGDXLQRTIX-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC=C(S2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(S2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide |
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